molecular formula C6H5ClFNO B11918543 3-Amino-2-chloro-6-fluorophenol

3-Amino-2-chloro-6-fluorophenol

Cat. No.: B11918543
M. Wt: 161.56 g/mol
InChI Key: GXTPLEWDBIMADO-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-6-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloro-6-fluorophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-6-fluorophenol, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: For large-scale industrial production, the synthesis may involve the use of advanced techniques such as catalytic hydrogenation and fluorination under specific conditions. The choice of solvents, catalysts, and reaction parameters is optimized to achieve cost-effective and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-chloro-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-Amino-2-chloro-6-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-2-chloro-6-fluorophenol exerts its effects involves interactions with various molecular targets. The amino group can participate in hydrogen bonding, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Biological Activity

3-Amino-2-chloro-6-fluorophenol is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6H6ClFNO
  • Molecular Weight : 177.57 g/mol
  • Functional Groups : Amino group (-NH2), chloro group (-Cl), and fluoro group (-F) attached to a phenolic ring.

These functional groups contribute significantly to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with target molecules, while the halogen substituents can enhance binding affinity through halogen bonding interactions. This multi-faceted interaction profile enables the compound to modulate enzyme activity and influence biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for this compound has been reported to be as low as 16 µM, indicating potent antibacterial activity .

Compound MIC (µM) Activity
This compound16Effective against S. aureus
MA-115616Strong antibacterial agent
MA-111532Moderate antibacterial activity

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The exact mechanisms remain under investigation, but its structural features indicate a capacity to disrupt cellular signaling related to proliferation .

Case Studies

  • Antibacterial Efficacy Against S. aureus :
    A study demonstrated that treatment with this compound led to significant morphological changes in S. aureus, including reduced cell size and altered protein expression patterns. This suggests that the compound not only inhibits growth but also affects bacterial physiology .
  • In Vitro Anticancer Activity :
    In a controlled environment, this compound was tested on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties.

Compound Biological Activity Unique Features
4-Amino-2-chloro-6-fluorophenolAntimicrobial, anticancerDifferent substitution pattern
3-Amino-6-fluorophenolAntimicrobialLacks chloro group
2-Amino-6-bromo-4-fluorophenolLimited data availableBromine vs. chlorine substitution

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

3-amino-2-chloro-6-fluorophenol

InChI

InChI=1S/C6H5ClFNO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H,9H2

InChI Key

GXTPLEWDBIMADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)O)F

Origin of Product

United States

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